

2-Bromobutanamide molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromobutanamide

Cat. No.: B1267324

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Technical Guide: 2-Bromobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of **2-Bromobutanamide**, a valuable reagent in organic synthesis. Its structure, featuring both a bromine atom and an amide functional group, makes it a versatile building block for the introduction of a butanamide moiety in the development of novel molecules.

Physicochemical Properties

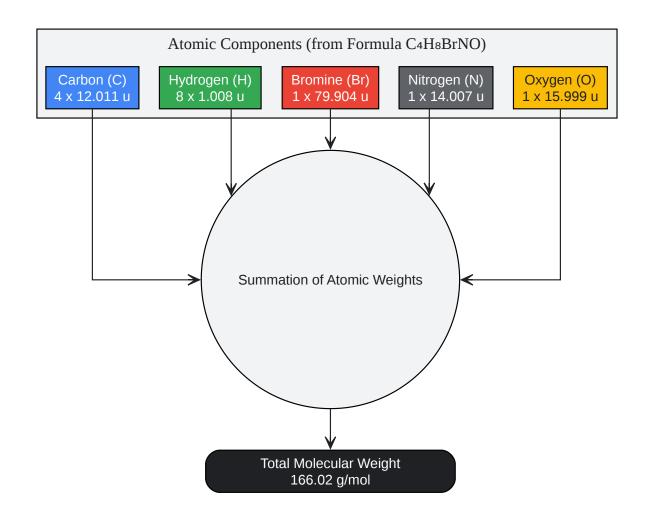
The fundamental molecular attributes of **2-Bromobutanamide** are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

Parameter	Value	Source
Molecular Formula	C ₄ H ₈ BrNO	[1][2][3][4][5]
Molecular Weight	166.02 g/mol	[2][6]
Monoisotopic Mass	164.97893 Da	[2][3]
CAS Number	5398-24-3	[1][2][4][6]



Molecular Structure and Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the logical relationship between the molecular formula of **2-Bromobutanamide** and its overall molecular weight, based on the atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).



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Caption: Calculation of **2-Bromobutanamide**'s molecular weight from its atomic constituents.

Experimental Protocols



Detailed, peer-reviewed experimental protocols for the synthesis or specific applications of **2-Bromobutanamide** are not available within general chemical database searches. For methodologies related to its use as a synthetic building block, researchers are advised to consult specialized organic chemistry literature and patent databases.[2][7] As a starting point, its structure suggests utility in nucleophilic substitution reactions, where the bromine atom acts as a leaving group.[1]

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